Guanidinooxypropylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97091-01-5 |
|---|---|
Molecular Formula |
C4H12N4O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(3-aminopropoxy)guanidine |
InChI |
InChI=1S/C4H12N4O/c5-2-1-3-9-8-4(6)7/h1-3,5H2,(H4,6,7,8) |
InChI Key |
JGMONYLSKFKAJN-UHFFFAOYSA-N |
SMILES |
C(CN)CON=C(N)N |
Canonical SMILES |
C(CN)CON=C(N)N |
Other CAS No. |
97091-01-5 |
Synonyms |
guanidinooxypropylamine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Guanidinooxypropylamine
Historical and Current Synthetic Routes to Guanidinooxypropylamine
The preparation of this compound can be achieved through various chemical pathways, reflecting the evolution of synthetic organic chemistry. Additionally, its presence has been identified in specific plant species.
Chemical Synthesis Approaches
The synthesis of guanidines, including this compound, has traditionally involved the process of guanylation, where a guanidino group is formed by reacting an amine with a guanylating agent. A historical and common approach utilizes thiourea (B124793) as the guanidine (B92328) source. In this method, a primary amine reacts with thiourea in the presence of a desulfurizing agent, which is often a Lewis acid like mercury(II) chloride (HgCl₂). The Lewis acid activates the thiourea's electrophilic carbon, facilitating a nucleophilic attack by the amine. This reaction is typically exothermic and results in the formation of the desired guanidine and a metal sulfide (B99878) byproduct, such as mercury(II) sulfide (HgS).
More current and convenient methods have been developed to improve efficiency and yield. One such novel approach involves the alkylation of ethyl N-hydroxyacetimidate with functionally substituted alcohol derivatives. The process begins with the preparation of a suitable precursor, such as 3-aminopropanol, which is then converted to its methanesulfonate (B1217627) ester. This ester is used to alkylate ethyl N-hydroxyacetimidate. The final steps involve the deprotection of the aminooxy group and subsequent guanylation of the primary amine to yield this compound. This method provides an effective alternative to other synthetic strategies, such as the Mitsunobu reaction with N-hydroxyphthalimide.
Table 1: Comparison of Synthetic Routes to this compound
| Feature | Thiourea-Based Guanylation | Ethyl N-Hydroxyacetimidate Alkylation |
|---|---|---|
| Guanylating Agent | Thiourea | Various standard guanylating agents (e.g., 1H-Pyrazole-1-carboxamidine) |
| Key Intermediate | Primary amine | Functionally substituted methanesulfonate ester |
| Catalyst/Reagent | Mercury(II) chloride (Lewis acid) | Base for alkylation |
| Byproducts | Mercury(II) sulfide (toxic) | Methanesulfonic acid salts |
| Advantages | Historically established, direct | High yield, avoids highly toxic reagents like HgCl₂ |
| Disadvantages | Use of highly toxic heavy metals | Multi-step process involving protection/deprotection |
Natural Occurrence and Isolation Methodologies
γ-Guanidinooxypropylamine has been identified as a naturally occurring compound in the plant kingdom. Specifically, its presence was confirmed in the seeds of Wistaria floribunda (Japanese wisteria) and in the seeds and seedlings of the sword bean, Canavalia gladiata. The discovery of this novel guanidinoamine in leguminous plants highlights the diverse metabolic pathways present in these species.
The isolation of this compound from these natural sources typically follows standard phytochemical extraction and purification protocols for polyamines. The general procedure involves:
Homogenization: Plant material (e.g., seeds, seedlings) is homogenized in an acidic solution, commonly perchloric acid or trichloroacetic acid, to extract small, soluble molecules and precipitate larger macromolecules.
Centrifugation: The homogenate is centrifuged to separate the soluble extract (supernatant) from the solid plant debris (pellet).
Chromatographic Separation: The resulting supernatant, containing a mixture of amines and other small molecules, is subjected to chromatographic techniques for separation and purification. Ion-exchange chromatography is often the primary method used to separate compounds based on their charge.
Analysis and Characterization: Further purification and analysis can be performed using techniques like High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC). The final identification and structural confirmation of the isolated γ-guanidinooxypropylamine are achieved through spectroscopic methods such as mass spectrometry and nuclear magnetic resonance (NMR).
Table 2: Natural Sources of this compound
| Plant Species | Common Name | Part(s) Containing Compound |
|---|---|---|
| Canavalia gladiata | Sword Bean | Seeds, Seedlings |
| Wistaria floribunda | Japanese Wisteria | Seeds |
Strategies for Chemical Modification and Analog Design
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of various derivatives and structural analogues to explore their chemical and biological properties.
Synthesis of this compound Derivatives
Derivatization of this compound can be achieved by modifying its core structure. A primary strategy is guanidinylation, which involves placing new substituents on the existing guanidine moiety. This can be accomplished through reactions such as acylation or alkylation of the guanidino nitrogens, leading to a diverse range of N-substituted derivatives.
Another approach focuses on modifying the propyl chain or the terminal amino group. The synthetic route starting from ethyl N-hydroxyacetimidate is particularly versatile, as it allows for the use of various functionally substituted alcohols in the initial alkylation step. This flexibility enables the synthesis of derivatives with different linker lengths or with functional groups appended to the aliphatic chain. For example, using a different starting amino alcohol would result in a homologous series of guanidinooxyalkylamines.
Approaches to Structural Analogue Generation
The generation of structural analogues is a key strategy in medicinal chemistry to probe structure-activity relationships. This compound (GAPA) itself is considered a novel structural analogue of agmatine (B1664431), a well-known biogenic amine. Agmatine is guanidinobutylamine, and GAPA differs by the presence of an oxygen atom in the aliphatic backbone (an oxyamine linkage), which alters its electronic properties and conformational flexibility.
This principle of isosteric replacement can be extended to generate other analogues. Key strategies include:
Backbone Modification: Replacing the oxygen atom in the oxyamine linkage with other heteroatoms (e.g., sulfur to create a thioether analogue) or with a methylene (B1212753) group (a carbon analogue).
Guanidinium (B1211019) Isosteres: Replacing the guanidino group with other basic or polar functional groups, such as an amidine, a triazole, or a simple primary amine, to assess the role of the guanidinium cation's specific hydrogen-bonding and charge-delocalization capabilities.
Chain Homologation: Systematically varying the length of the propyl chain to produce analogues like guanidinooxyethylamine or guanidinooxybutylamine.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to enhance sustainability by reducing waste, minimizing energy consumption, and using less hazardous substances. While specific green routes for this compound are not extensively documented, general principles for amine and guanidine synthesis can be applied.
Use of Greener Catalysts: The traditional guanylation method using stoichiometric amounts of toxic mercury(II) chloride is a prime candidate for improvement. Green alternatives could involve the use of non-toxic, reusable, or biodegradable catalysts, such as borax (B76245) or enzyme-based systems, which have been explored for other syntheses.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. This involves favoring catalytic reactions over stoichiometric ones and designing syntheses that avoid the use of protecting groups, which add steps and generate waste. The development of one-pot syntheses, where multiple transformations occur in a single reactor, can significantly improve atom economy and process efficiency.
Safer Solvents and Reaction Conditions: Replacing volatile and hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a core tenet of green chemistry. Furthermore, employing energy-efficient methods such as microwave-assisted or ultrasound-assisted synthesis can often reduce reaction times and improve yields, contributing to a more sustainable process.
By integrating these principles, future syntheses of this compound and its derivatives can be made more environmentally benign, aligning with the broader goals of sustainable chemical manufacturing.
Investigations into the Biological Activities of Guanidinooxypropylamine and Its Analogs Preclinical Focus
Enzymatic Target Interactions and Modulatory Mechanisms
Guanidinooxypropylamine (GAPA) has been a subject of preclinical research to understand its interactions with various enzymes, particularly those involved in polyamine metabolism.
Ornithine decarboxylase (ODC) is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. wikipedia.orgresearchgate.net GAPA, an analog of agmatine (B1664431), has been identified as an inhibitor of this key enzyme. science.govresearchgate.net
Kinetic studies have been performed to characterize the inhibitory action of GAPA on ODC. Research on recombinant ODC from Leishmania donovani has shown that GAPA inhibits the enzyme with a K(i) value of approximately 60 μM. researchgate.net This indicates a potent inhibitory effect on the enzyme's activity. The inhibition of ODC is a key mechanism through which GAPA exerts its biological effects. science.govresearchgate.net
Inhibition of Leishmania donovani Recombinant ODC by GAPA
| Inhibitor | Target Enzyme | K(i) Value (approximate) |
|---|---|---|
| This compound (GAPA) | Recombinant Ornithine Decarboxylase (ODC) | 60 μM |
The inhibition of ODC by GAPA leads to a significant reduction in intracellular polyamine levels. science.govmdpi.com Studies have demonstrated that treatment with GAPA markedly lowers the levels of putrescine and spermidine (B129725). science.govmdpi.com This depletion of essential polyamines disrupts normal cellular function and proliferation. The effects of GAPA on polyamine levels can be reversed by the addition of exogenous putrescine or spermidine, which rescues cell proliferation. science.gov This provides strong evidence that the primary mode of action of GAPA is through the inhibition of ODC and the subsequent depletion of the polyamine pool. science.govmdpi.com
Effect of this compound (GAPA) on Cellular Components
| Treatment | Effect on ODC Activity | Effect on Polyamine Levels (Putrescine, Spermidine) | Effect on Cell Proliferation |
|---|---|---|---|
| This compound (GAPA) | Decreased | Decreased | Inhibited |
| GAPA + Putrescine/Spermidine | - | Restored | Rescued |
While the primary focus has been on ODC, the structural similarity of GAPA to other endogenous molecules suggests potential interactions with other enzyme systems. Agmatine, a structurally related compound, is known to interact with several enzymes, including nitric oxide synthase (NOS) and diamine oxidase (DAO). science.govwikipedia.org
GAPA's parent compound, agmatine, is known to be a competitive inhibitor of nitric oxide synthase (NOS), with varying affinities for its different isoforms. semanticscholar.org It also demonstrates inhibitory effects on diamine oxidase (DAO), an enzyme involved in the breakdown of polyamines like putrescine. ingentaconnect.com Furthermore, agmatine can influence the activity of S-adenosylmethionine decarboxylase (AdoMetDC), another key enzyme in the polyamine synthesis pathway. wikipedia.orgnih.gov Given these known interactions of agmatine, it is plausible that GAPA may also modulate these or other related enzyme systems, a possibility that warrants further investigation.
Ornithine Decarboxylase (ODC) Inhibition Studies
Receptor Binding and Signaling Pathway Elucidation
The biological activities of this compound may also be mediated through interactions with specific cellular receptors.
As an analog of agmatine, GAPA's potential interactions with receptors known to bind agmatine are of significant interest. science.gov Agmatine itself is recognized as a ligand for several receptor types, including imidazoline (B1206853) receptors and the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors. science.gov It has been shown to bind to α2-adrenergic and imidazoline receptors and can act as an antagonist at these sites. science.gov
The guanidinium (B1211019) group, a key structural feature of GAPA, is known to be crucial for the binding of arginine-containing peptides to certain ion channels, such as the NaV1.8 sodium channel. nih.gov This suggests that the guanidinium moiety of GAPA could play a significant role in its potential interactions with various receptors. Assays investigating the direct binding of GAPA to these and other receptors would be necessary to elucidate its specific ligand-receptor interaction profile and the downstream signaling pathways it may modulate.
G-Protein Coupled Receptor (GPCR) Related Studies and this compound
G-protein coupled receptors (GPCRs) represent a large family of cell surface receptors that are crucial for signal transduction across cellular membranes, making them significant targets for a vast number of pharmaceuticals. wikipedia.orgmdpi.com These receptors are involved in a multitude of physiological processes, including metabolism, neurotransmission, and immune responses. mdpi.comcecam.org The activation of GPCRs by ligands initiates a cascade of intracellular events, often involving G-proteins and downstream effectors. wikipedia.org
While specific studies directly investigating the interaction of this compound with GPCRs are not extensively detailed in the provided search results, the broader context of GPCR signaling provides a framework for potential interactions. GPCRs are activated by a wide array of molecules, from small molecules to large proteins. wikipedia.org The activation process involves conformational changes in the receptor, which in turn activates a G-protein. wikipedia.org The diversity of GPCRs and their signaling pathways suggests that a compound like this compound could potentially modulate their activity, although direct evidence is not available in the provided results. Further research, potentially utilizing techniques like cryo-electron microscopy and various signaling assays, would be necessary to elucidate any direct or indirect effects of this compound on GPCRs. nih.govnih.gov
Cellular and Subcellular Effects of this compound
Polyamines, such as putrescine, spermidine, and spermine, are essential polycations involved in numerous cellular processes, including cell growth, differentiation, and proliferation. weizmann.ac.ilnih.gov The intracellular concentration of polyamines is tightly regulated through a complex network of biosynthesis, catabolism, and transport. weizmann.ac.il A key rate-limiting enzyme in polyamine biosynthesis is ornithine decarboxylase (ODC), which converts ornithine to putrescine. weizmann.ac.il
This compound, as an analog of polyamines, is expected to interfere with these metabolic pathways. While direct studies on this compound's specific impact are not detailed, the effects of other polyamine analogs and modulators provide insight. For instance, inhibition of ODC can lead to a depletion of intracellular polyamines, resulting in a G1-phase block in the cell cycle. weizmann.ac.il Conversely, abnormally high levels of polyamines can be toxic and induce apoptosis. weizmann.ac.il The structural similarity of this compound to natural polyamines suggests it could act as a competitive inhibitor of enzymes involved in polyamine metabolism or transport. Agmatine, another polyamine-related molecule, has been shown to utilize the polyamine transport system for cellular uptake and can deplete intracellular polyamine levels, thereby exerting antiproliferative effects. physiology.org It is plausible that this compound could have similar mechanisms of action, affecting cellular polyamine homeostasis and consequently influencing cell proliferation and other polyamine-dependent processes. physiology.org
Intracellular trafficking is the process by which proteins and other molecules are transported to their correct locations within a cell, a process vital for cellular function and homeostasis. unistra.frfrontiersin.org This movement is often mediated by transport vesicles and is crucial for the proper functioning of organelles. unistra.fr The localization of a compound within a cell can provide significant clues about its mechanism of action.
Currently, there is no specific information available from the search results regarding the intracellular trafficking and localization of this compound. Studies in this area would likely involve techniques such as immunofluorescence microscopy to visualize the compound or its effects within different cellular compartments. nih.gov Understanding where this compound accumulates within the cell—for example, in the cytoplasm, nucleus, or specific organelles like mitochondria—would be critical in elucidating its biological effects. unistra.fr
Preclinical Pharmacological Profiling and Biological Spectrum Analysis
The biological activity spectrum of a compound describes its various pharmacological and biochemical effects. way2drug.com Characterizing this spectrum in vitro involves testing the compound against a wide range of biological targets, such as enzymes, receptors, and different cell lines, to understand its potential therapeutic applications and off-target effects. mdpi.com
While a comprehensive in vitro biological activity spectrum for this compound is not available in the provided search results, its structural similarity to polyamines suggests its activity would likely be related to processes influenced by these molecules. This could include effects on cell proliferation, apoptosis, and ion channel function. For example, various substituted amides and other small molecules have been shown to possess a wide range of biological activities, including antimicrobial and photosynthesis-inhibiting effects. mdpi.complos.org A thorough in vitro screening of this compound would be necessary to establish its full biological activity profile.
Table 1: Potential In Vitro Biological Activities of this compound Based on Analog Studies
| Potential Activity | Rationale based on Analog Studies | Relevant Analogs/Pathways |
| Antiproliferative | Interference with polyamine metabolism, essential for cell growth. weizmann.ac.ilphysiology.org | Agmatine, ODC inhibitors (e.g., DFMO) physiology.orgresearchgate.net |
| Modulation of Ion Channels | Polyamines are known to modulate various ion channels. | Natural Polyamines (Spermine, Spermidine) |
| Enzyme Inhibition | Competitive inhibition of enzymes in the polyamine pathway. weizmann.ac.il | Ornithine Decarboxylase (ODC), Spermidine/Spermine N1-acetyltransferase (SSAT) weizmann.ac.il |
In vivo studies in animal models are a critical step in preclinical research to evaluate the efficacy of a potential therapeutic compound in a living organism. nih.govfrontiersin.org These studies can provide valuable information on how a compound affects disease progression and physiological functions. parazapharma.comunist.ac.kr
Specific in vivo efficacy studies for this compound are not detailed in the provided search results. However, based on its potential to modulate polyamine metabolism, it could be hypothesized to show efficacy in disease models where polyamine dysregulation is a key feature, such as in certain cancers or parasitic infections. weizmann.ac.ilcore.ac.uk For instance, compounds that interfere with polyamine synthesis have been investigated as potential treatments for diseases like leishmaniasis. core.ac.uk Future in vivo research on this compound would likely focus on such disease models to determine its therapeutic potential.
Table 2: Potential In Vivo Efficacy Study Areas for this compound
| Potential Disease Model | Rationale for Investigation |
| Cancer Xenograft Models | Increased polyamine levels are associated with cancer cell proliferation. weizmann.ac.il |
| Leishmaniasis | Parasite relies on polyamine synthesis for survival. core.ac.uk |
| Neurological Disorders | Polyamine levels are altered in various neurodegenerative diseases. researchgate.net |
In Vivo Biological Efficacy Studies in Animal Models (excluding toxicology and safety)
Antiprotozoal Activity Research (e.g., Leishmania donovani models)
This compound (GAPA), an analog of agmatine, has been a subject of investigation for its potential as an antiprotozoal agent, particularly against Leishmania donovani, the parasite responsible for visceral leishmaniasis. Research has focused on its ability to disrupt the polyamine biosynthesis pathway, which is crucial for the proliferation and survival of the parasite.
Preclinical studies have demonstrated that GAPA effectively inhibits the growth of both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form found in the mammalian host) stages of Leishmania donovani. core.ac.ukscience.gov The primary mechanism of action identified is the inhibition of ornithine decarboxylase (ODC), a key enzyme in the polyamine synthesis pathway. core.ac.uk ODC catalyzes the conversion of ornithine to putrescine, the precursor for higher polyamines like spermidine and spermine, which are essential for cell growth and differentiation.
Treatment of L. donovani cells with GAPA leads to a significant reduction in ODC activity and a subsequent depletion of intracellular polyamine levels. core.ac.ukdntb.gov.ua This depletion of essential polyamines is directly linked to the observed inhibition of parasite proliferation. The antiproliferative effects of GAPA could be reversed by the addition of exogenous putrescine or spermidine to the culture medium, confirming that the compound's primary target is the polyamine biosynthesis pathway. core.ac.uk
Further in vitro studies using recombinant L. donovani ODC have determined the inhibitory constant (Ki) of GAPA, providing a quantitative measure of its potency as an enzyme inhibitor. core.ac.uk The compound is thought to mimic the protonated state of putrescine at physiological pH, potentially allowing it to be transported into the parasite via the putrescine transport system, which it has also been shown to inhibit. core.ac.uk The efficacy of GAPA as an ODC inhibitor has led to its recognition as a potential lead compound for the development of new antileishmanial drugs. core.ac.uk
| Compound | Target Enzyme | Organism | Ki Value |
| This compound (GAPA) | Ornithine Decarboxylase (ODC) | Leishmania donovani | ~60 µM core.ac.uk |
Investigation of Other Specific Biological Responses in Non-Human Animal Models
While this compound has been identified as a naturally occurring compound in certain plants, such as Wistaria floribunda and the sword bean Canavalia gladiata, there is a notable lack of published research on its specific biological activities in non-human animal models outside of the context of its antiprotozoal effects. semanticscholar.org As an analog of agmatine, a known neuromodulator with a wide range of biological activities, it is plausible that GAPA could exert other physiological effects. However, dedicated preclinical studies to investigate such potential activities in vivo appear to be limited.
The focus of the available scientific literature remains predominantly on the evaluation of GAPA and its analogs as inhibitors of polyamine biosynthesis in pathogenic protozoa like Leishmania. Therefore, a detailed account of other specific biological responses of this compound in non-human animal models cannot be provided based on the currently accessible research.
Structure Activity Relationship Sar Studies of Guanidinooxypropylamine
Elucidation of Key Structural Features for Guanidinooxypropylamine's Biological Activity
The biological activity of this compound is intrinsically linked to its unique molecular structure, which features a guanidino group connected to an oxypropylamine moiety. researchgate.net The guanidino group, with its positive charge and ability to form multiple hydrogen bonds, is a critical pharmacophore in many biologically active compounds. mdpi.comacs.org
Key structural features essential for the biological activity of guanidino-containing compounds include:
The Guanidino Group: This group is fundamental for the interaction with biological targets. In many guanidine-based inhibitors, this moiety is essential for binding to the active site of enzymes. nih.govnih.gov For instance, in the context of inhibiting enzymes like ODC, the guanidino group of GAPA likely mimics the natural substrate, ornithine. nih.govresearchgate.net
The Propoxy Linker: The three-carbon chain with an oxygen atom provides a specific spatial arrangement between the terminal guanidino and amine groups. The length and flexibility of this linker are crucial for correctly positioning the pharmacophoric groups within the target's binding pocket. nih.gov Modifications to this linker, such as altering its length or rigidity, can significantly impact biological activity.
Studies on related guanidine (B92328) compounds have shown that modifications to the core structure, such as substituting the phenyl ring in phenyl-guanidines, are essential for significant antitumoral activity. mdpi.com Similarly, for pyridinyl guanidines, molecular shape, the presence of halogen atoms, and molecular flexibility have been identified as important factors for their inhibitory activity. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. scielo.org.zaresearchgate.net While specific QSAR studies on this compound are not extensively documented, research on broader classes of guanidine derivatives provides a framework for understanding how such models could be applied.
QSAR studies on guanidine derivatives have successfully used various molecular descriptors to predict biological activity, such as sweetness or enzyme inhibition. scielo.org.zaajol.info Important descriptors often include:
Molar Refractivity: This descriptor relates to the volume occupied by a molecule and its polarizability, which can influence binding to a receptor. researchgate.netajol.info
Electronic Parameters: Descriptors like ionization potential and electrophilicity index are crucial for understanding the electronic interactions between the drug and its target. researchgate.netajol.info
Topological and Constitutional Descriptors: These describe the shape, size, and connectivity of the molecule, which are critical for steric interactions with the binding site. tandfonline.com
For a series of this compound analogs, a QSAR model could be developed by synthesizing a library of derivatives with systematic modifications and measuring their biological activity (e.g., IC50 values for ODC inhibition). Statistical methods like multiple linear regression (MLR) could then be used to build a predictive model. scielo.org.zaajol.info For example, a QSAR study on pyridinyl guanidines as urokinase-type plasminogen activator (uPA) inhibitors revealed that inhibitory activity was dependent on molecular shape, the presence of halogens, and molecular flexibility. tandfonline.com
Table 1: Hypothetical Data for a QSAR Study of this compound Analogs
| Analog | Modification | Log(1/IC50) | Molar Refractivity | Ionization Potential (eV) |
| GAPA | None | 5.2 | 35.8 | 9.1 |
| Analog 1 | Methyl on amine | 4.9 | 40.4 | 8.9 |
| Analog 2 | Ethyl on amine | 4.7 | 45.0 | 8.8 |
| Analog 3 | Fluoro on propyl | 5.5 | 36.1 | 9.3 |
| Analog 4 | Chloro on propyl | 5.6 | 40.7 | 9.2 |
This table is illustrative and does not represent actual experimental data.
Rational Design Strategies for Enhanced Biological Performance of this compound Derivatives
Rational drug design aims to create new molecules with improved biological activity based on an understanding of the SAR. researchgate.netnih.gov For this compound, rational design strategies would focus on modifying its structure to enhance its potency, selectivity, and pharmacokinetic properties.
Strategies for designing more potent this compound derivatives could include:
Scaffold Hopping and Functional Group Modification: Replacing or modifying parts of the molecule to improve interactions with the target. For example, replacing the propoxy linker with a more rigid structure could lock the molecule in a more active conformation. nih.gov
Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties but may enhance the desired biological activity or reduce unwanted side effects. For example, halogenation of peptoids has been shown to tune their antimicrobial activity. osti.gov
Structure-Based Design: If the 3D structure of the biological target (e.g., Leishmania ODC) is known, derivatives can be designed to fit optimally into the binding site.
The synthesis of guanidine-based compounds can be achieved through various methods, including catalytic guanylation reactions, which allow for the rapid development of diverse candidates for screening. researchgate.netmdpi.com For instance, a series of guanidine-based SHP2 allosteric inhibitors were discovered through virtual screening and rational structural optimization, leading to a potent lead compound for treating certain cancers. nih.gov
Computational and Experimental Integration in this compound SAR Analysis
The integration of computational and experimental approaches is a powerful strategy in modern drug discovery. nih.gov For this compound, this would involve a synergistic cycle of computational prediction and experimental validation.
Computational methods can be used to:
Predict Binding Affinity: Molecular docking studies can predict how different this compound analogs bind to a target protein and estimate their binding energy. nih.gov
Develop 3D-QSAR Models: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a 3D map of the steric and electrostatic fields around the molecules that are correlated with biological activity. nih.gov
Simulate Molecular Dynamics: These simulations can provide insights into the conformational changes of both the ligand and the target upon binding.
Experimental methods are then used to:
Synthesize Designed Analogs: Chemical synthesis of the most promising candidates identified through computational screening. chemrxiv.org
Evaluate Biological Activity: In vitro assays to measure the potency and selectivity of the new analogs against the target (e.g., enzyme inhibition assays). chemrxiv.orgconicet.gov.ar
Determine Physicochemical Properties: Measurement of properties like solubility and stability.
A study on tricyclic guanidine analogues as anti-malarial agents successfully used this integrated approach. Molecular docking was used to guide the development of a 3D-QSAR model, which was then used to design new, more potent inhibitors of Plasmodium falciparum lactate (B86563) dehydrogenase. nih.gov This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds like this compound.
Pharmacokinetic and Metabolic Research of Guanidinooxypropylamine Non Human Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Preclinical studies in animal models are instrumental in characterizing the ADME properties of a compound. nih.govnih.govnih.gov These studies provide essential data for predicting a compound's behavior in vivo. nuvisan.comthno.org
In vitro metabolic stability assays are a cornerstone in early drug discovery and toxicological assessment, offering insights into a compound's susceptibility to biotransformation. nih.govnih.gov These assays typically employ liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.commttlab.eu The liver is the principal site for the metabolism of foreign compounds (xenobiotics). nih.gov
The stability of a compound is often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo pharmacokinetic parameters. nih.gov For instance, compounds that are rapidly metabolized in liver microsomal incubations are likely to have a high hepatic extraction ratio and potentially low oral bioavailability. nih.gov The use of liver microsomes from various animal species allows for the investigation of interspecies differences in metabolic rates. mttlab.eu While specific data on the in vitro metabolic stability of Guanidinooxypropylamine is not extensively detailed in the provided search results, the general methodology involves incubating the compound with liver fractions and monitoring its degradation over time. nuvisan.commttlab.eu
Table 1: General Parameters in In Vitro Metabolic Stability Assays
| Parameter | Description | Relevance |
| Test System | Liver microsomes, hepatocytes, S9 fractions from various species (e.g., rat, mouse, monkey). nuvisan.com | Simulates the primary site of metabolism and allows for species comparison. mttlab.eunih.gov |
| Cofactors | NADPH, UDPGA. mttlab.eu | Required for the activity of Phase I (e.g., Cytochrome P450) and Phase II (e.g., UGTs) enzymes. mttlab.eu |
| Incubation Time | Varies depending on the compound's expected stability. | Determines the rate of metabolism. |
| Analysis Method | LC-MS/MS or high-resolution mass spectrometry. nuvisan.com | Quantifies the remaining parent compound and identifies metabolites. |
| Calculated Parameters | In vitro half-life (t½), intrinsic clearance (CLint). nuvisan.comnih.gov | Predicts in vivo hepatic clearance and bioavailability. nih.govnih.gov |
This table presents a generalized overview of parameters used in in vitro metabolic stability studies.
In vivo pharmacokinetic studies in preclinical species such as mice, rats, and non-human primates are critical for understanding a compound's ADME profile in a whole-organism context. nih.govplos.org These studies involve administering the compound and subsequently measuring its concentration in biological fluids (e.g., plasma, serum) and tissues over time. nih.gov Key parameters derived from these studies include clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F). diva-portal.orgnih.gov
While specific in vivo pharmacokinetic data for this compound is not available in the provided search results, studies on analogous compounds, such as other guanidino compounds, have been conducted in animal models like arginase-deficient mice. nih.gov Such studies have shown that alterations in arginine metabolism can lead to elevated levels of various guanidino compounds in plasma, brain, liver, and kidneys. nih.gov This suggests that the pharmacokinetic profile of this compound could be influenced by the activity of enzymes involved in amino acid and polyamine metabolism. mdpi.com
Table 2: Key Pharmacokinetic Parameters from In Vivo Studies
| Parameter | Description | Significance |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of elimination. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of drug distribution into tissues. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Determines the dosing interval. |
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Measures the extent of absorption. |
This table outlines the fundamental pharmacokinetic parameters evaluated in preclinical animal studies.
Identification and Characterization of this compound Metabolites
Metabolism, or biotransformation, is the process by which living organisms chemically modify xenobiotics. openaccessjournals.compharmacologycanada.org Identifying and characterizing the metabolites of a compound is crucial, as they can have different pharmacological or toxicological properties than the parent compound. nih.gov The process typically involves administering the compound to animal models and analyzing biological samples (e.g., urine, feces, bile) using techniques like mass spectrometry to identify the chemical structures of the metabolites. nih.gov
The search results indicate that this compound is produced from L-canavanine in some leguminous plants. ijaer.in This suggests that its metabolic pathways might be linked to the metabolism of canavanine and other guanidino compounds. In a mouse model of hyperargininemia, several guanidino compounds, which are metabolites of arginine, were found to be elevated. nih.gov While the specific metabolites of this compound are not identified in the provided results, it is plausible that its biotransformation would involve enzymes that act on guanidino groups and propyl-oxyamine moieties.
Enzymatic Pathways Involved in this compound Biotransformation
Biotransformation reactions are categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.govpharmacologycanada.org Phase I reactions, such as oxidation, reduction, and hydrolysis, are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govopenaccessjournals.com Phase II reactions involve the conjugation of the parent compound or its Phase I metabolite with endogenous molecules, a process catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). openaccessjournals.com
The specific enzymatic pathways involved in this compound biotransformation have not been explicitly detailed. However, given its chemical structure, it is conceivable that enzymes involved in the metabolism of other guanidino compounds and polyamines could play a role. For instance, the polyamine metabolic pathway is a known target in some parasites, and this compound has been shown to affect polyamine levels in Leishmania donovani. mdpi.com This suggests that enzymes within the polyamine biosynthesis and catabolism pathways could be involved in its biotransformation. mdpi.com The biotransformation of phytochemicals can also be influenced by the gut microbiota, which possesses a wide range of enzymatic activities. nih.gov
Comparative Metabolism Across Various Non-Human Biological Systems
Comparing the metabolism of a compound across different species is essential for selecting appropriate animal models for preclinical safety and efficacy studies. nih.goveuropa.eu Significant interspecies differences in metabolic pathways can affect the translation of animal data to humans. europa.eu In vitro comparative metabolism studies using hepatocytes or liver microsomes from different species are a common approach to identify potential species-specific metabolites. nih.goveuropa.eu
The search results allude to the importance of comparative metabolism in drug development. nih.goveuropa.eu For example, differences in aldehyde oxidase (AO) activity across species like dogs, rats, and humans can lead to the formation of human-specific or disproportionate metabolites. europa.eu While there is no specific information on the comparative metabolism of this compound, it is known that the distribution of certain polyamines and guanidinoamines can vary significantly across different plant species. ijaer.in This natural variability suggests that metabolic pathways for such compounds could also differ among various animal species. Studies on other classes of compounds, like monoclonal antibodies, also highlight species-specific differences in pharmacokinetic parameters, underscoring the need for careful interspecies scaling. nih.gov
Advanced Analytical Methodologies for Guanidinooxypropylamine Research
Chromatographic Techniques for Separation and Quantification of Guanidinooxypropylamine
Chromatographic methods are the cornerstone for isolating and quantifying this compound from complex biological matrices. Both high-performance liquid chromatography and gas chromatography have been successfully employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of GAPA and other guanidino compounds due to its high resolution and sensitivity. usc.edunih.govcapes.gov.br Cation-exchange chromatography is a particularly effective approach for separating these basic compounds. usc.edu The analysis often involves post-column derivatization to enhance detection, with reagents like 9,10-phenanthrenequinone being used to create fluorescent derivatives that can be detected at picomole levels. usc.edu
Methodologies for the determination of guanidino compounds in biological fluids, such as plasma and erythrocytes, have been well-established. nih.gov These methods typically involve sample deproteinization, often with trichloroacetic acid, followed by liquid chromatographic separation. nih.gov While direct UV detection is possible, fluorometric detection after derivatization significantly improves sensitivity and selectivity. nih.gov
Table 1: Illustrative HPLC Parameters for Guanidino Compound Analysis
| Parameter | Description |
| Column | Cation-exchange column (e.g., 17 cm x 0.46 cm) usc.edu |
| Mobile Phase | Stepwise pH gradient usc.edu |
| Detection | Fluorometric detection after post-column derivatization with 9,10-phenanthrenequinone usc.edu |
| Sample Preparation | Deproteinization with trichloroacetic acid nih.gov |
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) offers a high-resolution separation technique for volatile compounds. However, due to the low volatility of this compound, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netcopernicus.org Common derivatization strategies for compounds containing amino and guanidino groups include alkylation, acylation, and silylation. researchgate.net
For guanidino compounds, derivatization can be achieved using reagents such as glyoxal, which reacts to form a stable derivative. researchgate.net Another approach involves a two-step derivatization with hexafluoroacetylacetone (B74370) and ethyl chloroformate. researchgate.net The resulting derivatives can then be separated on a nonpolar capillary column, such as an HP-5, and detected by a flame ionization detector (FID). researchgate.net
Table 2: Example GC Derivatization and Analysis Parameters for Guanidino Compounds
| Parameter | Description |
| Derivatization Reagent | Glyoxal or Hexafluoroacetylacetone and Ethyl Chloroformate researchgate.net |
| GC Column | HP-5 (30 m × 0.32 mm i.d., 0.25 µm film thickness) researchgate.net |
| Carrier Gas | Nitrogen researchgate.net |
| Detector | Flame Ionization Detector (FID) researchgate.net |
| Temperature Program | Initial temperature of 100°C, ramped to 250°C researchgate.net |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive detection of this compound.
Mass Spectrometry (MS) Techniques (e.g., LC-MS, MS-MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides exceptional sensitivity and selectivity for the analysis of GAPA. Tandem mass spectrometry (MS/MS) is a powerful tool for both quantification and structural confirmation. nih.govmdpi.comnih.gov In LC-MS/MS, the LC system separates GAPA from other components in the sample before it enters the mass spectrometer. acdlabs.com
The molecule is then ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ of GAPA is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process of selected reaction monitoring (SRM) allows for highly specific and sensitive quantification, even in complex matrices. thermofisher.com The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. While specific fragmentation pathways for GAPA are not extensively published, they would be predicted based on the fragmentation of similar guanidino and aminooxy compounds, likely involving cleavage of the propyl chain and fragmentation of the guanidino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. hmdb.caorganicchemistrydata.org Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.
UV/Visible Spectroscopy Applications
UV/Visible spectroscopy can be used for the detection and quantification of compounds containing chromophores. The guanidino group itself exhibits absorption in the UV region. barbatti.org The absorption spectrum of guanidine (B92328) shows an onset at around 6 eV, corresponding to n→π* and Rydberg transitions. barbatti.org The protonated form, guanidinium (B1211019), absorbs at higher energy (around 7 eV) due to a π→π* transition. barbatti.org
For this compound, the presence of the guanidino group would confer UV absorbance, allowing for its detection. However, the lack of a strong, distinctive chromophore means that UV/Vis detection is generally less specific and sensitive compared to fluorescence or mass spectrometric detection, especially in complex biological samples. epa.gov Its application is often supplementary or used when derivatization is not feasible. The attachment of a chromophore to the guanidine group can be used to create sensors where anion binding causes a detectable shift in the UV/Vis spectrum. barbatti.org
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) represents a powerful analytical technique for the analysis of polar and ionizable compounds like this compound (GOPA). Its high separation efficiency, rapid analysis times, and low sample consumption make it a valuable tool in research settings. researchgate.netumons.ac.be The fundamental principle of CE involves the separation of analytes within a narrow-bore fused-silica capillary based on their differential migration rates in an applied electric field. The migration of an ion is governed by its electrophoretic mobility and the electroosmotic flow (EOF) of the background electrolyte (BGE).
Due to its structure, which includes a highly basic guanidino group, GOPA is positively charged at neutral and acidic pH. This characteristic is central to its separation by Capillary Zone Electrophoresis (CZE), the most common mode of CE. In a typical CZE setup with a bare fused-silica capillary, the internal wall possesses negatively charged silanol (B1196071) groups at a pH above 3, which generates a strong EOF towards the cathode (negative electrode). Cationic analytes like protonated GOPA are attracted towards the cathode, and their apparent velocity is a sum of the EOF and their own electrophoretic mobility, resulting in fast separations. tandfonline.com
For the analysis of GOPA and related guanidino compounds, several CE strategies can be employed:
Direct UV Detection: While GOPA lacks a strong chromophore for direct UV detection at higher wavelengths, low-UV detection (around 185-200 nm) can be utilized, where peptide-like bonds and amino groups exhibit some absorbance. researchgate.net However, this approach can suffer from lower sensitivity and interference from other matrix components that also absorb in this region.
Indirect UV or Chemiluminescence Detection: An alternative is to use a BGE that contains a visualizing agent (a chromophore or fluorophore). The analyte displaces this agent as it migrates, causing a decrease in the background signal that is detected. tandfonline.comnih.gov This universal detection method is suitable for analytes with poor optical properties. For instance, a method using indirect chemiluminescence detection with luminol (B1675438) and a probe ion like cobalt (II) has been shown to achieve very low detection limits for polyamines, on the order of 10⁻⁹ to 10⁻⁸ mol/L. tandfonline.com
Derivatization: To enhance detection sensitivity and selectivity, pre-column or on-column derivatization is a common strategy. A derivatizing agent that reacts with the primary amine or guanidino group of GOPA can be used to attach a tag with high molar absorptivity (for UV/Vis detection) or a fluorescent moiety (for laser-induced fluorescence, LIF, detection). Reagents like fluorescein (B123965) isothiocyanate (FITC) or salicylaldehyde-5-sulfonate (SAS) are used for derivatizing polyamines and can be adapted for GOPA. researchgate.netnih.govrsc.org Derivatization with SAS, for example, forms a Schiff base with amino groups, resulting in an anionic derivative that can be separated with high resolution. nih.govrsc.org
The table below outlines a hypothetical CZE method for the analysis of a derivatized this compound, based on established methods for similar analytes.
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Capillary | Fused-Silica, 50 µm i.d., 60 cm total length (51.5 cm effective) | Standard dimension for high-efficiency separations. |
| Background Electrolyte (BGE) | 20 mM Phosphate buffer, pH 7.8 | Maintains stable pH and ionic strength for reproducible migration. nih.gov |
| Derivatization Reagent | Salicylaldehyde-5-sulfonate (SAS) | Reacts with the primary amine to form a UV-active anionic derivative. nih.govrsc.org |
| Injection | Hydrodynamic, 50 mbar for 5 s | Introduces a small, precise volume of the sample onto the capillary. |
| Applied Voltage | +25 kV | Drives the electrophoretic separation. Polarity is reversed for anionic derivatives. |
| Temperature | 25 °C | Controlled temperature ensures migration time reproducibility. |
| Detection | UV at 214 nm | Wavelength for detecting the SAS-derivative. |
| Expected Migration Time | 4-8 minutes | Rapid analysis time typical for CE methods. nih.gov |
| Limit of Detection (LOD) | ~1-5 µM | Typical sensitivity for UV detection of derivatized amines. nih.govspringernature.com |
Bioanalytical Assay Development for this compound in Biological Samples
The development of a robust and reliable bioanalytical assay is crucial for quantifying this compound (GOPA) in complex biological matrices such as plasma, urine, or tissue homogenates. ijisrt.com Such assays are essential for understanding the pharmacokinetics or metabolic role of the compound. The process involves creating a method that is selective, sensitive, accurate, and precise, followed by a thorough validation to ensure its suitability for the intended purpose. scispace.com Given GOPA's polar, guanidino-containing structure, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice, offering superior sensitivity and specificity. biopharmaservices.comresearchgate.net
The development and validation process generally follows established regulatory guidelines and can be broken down into key stages:
Sample Preparation: The primary goal is to extract GOPA from the biological matrix and remove potential interferences like proteins and phospholipids (B1166683) that can suppress the MS signal. ijisrt.comcdc.gov Due to GOPA's high polarity, common techniques include:
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile (B52724) or methanol) is added to precipitate proteins. While effective, it may result in a less clean extract and potential for matrix effects. biopharmaservices.com
Solid-Phase Extraction (SPE): This technique provides a cleaner sample by using a sorbent to selectively retain the analyte while interferences are washed away. For a polar, cationic compound like GOPA, a mixed-mode cation exchange (MCX) SPE sorbent is often ideal. rug.nl
Use of Denaturing Agents: For analytes that may be bound to proteins, denaturing agents like 6M guanidine can be used prior to SPE to release the analyte, ensuring accurate quantification of the total concentration. nih.gov
Chromatography: Achieving adequate chromatographic retention for polar compounds like GOPA on traditional reversed-phase (RP) columns is challenging. biopharmaservices.combohrium.com Specialized chromatographic techniques are therefore employed:
Hydrophilic Interaction Chromatography (HILIC): This is a preferred mode for polar analytes. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing good retention and resolution for compounds like GOPA. chromatographyonline.com
Ion-Pair Reversed-Phase Chromatography: An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, enhancing its retention on an RP column. bohrium.com
Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) operating in Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity. researchgate.net For GOPA, electrospray ionization (ESI) in the positive ion mode would be used. The method involves monitoring a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more of its characteristic product ions formed by collision-induced dissociation. An internal standard, ideally a stable-isotope labeled version of GOPA, is used to correct for variability in extraction and ionization. cstti.com
Method Validation: Once developed, the assay undergoes full validation to demonstrate its reliability. scispace.com This involves assessing several key parameters as recommended by regulatory bodies like the FDA. fda.gov
Selectivity and Specificity: The ability to measure the analyte without interference from matrix components.
Accuracy and Precision: How close the measured values are to the true value and to each other, respectively.
Calibration Curve: Demonstrating a linear relationship between instrument response and concentration over a defined range.
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
Recovery: The efficiency of the extraction process.
Matrix Effect: Assessment of ionization suppression or enhancement caused by co-eluting matrix components.
Stability: Ensuring the analyte is stable in the biological matrix during sample collection, storage, and processing.
The table below summarizes typical validation parameters and acceptance criteria for a bioanalytical LC-MS/MS method for this compound.
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Calibration Curve | Relationship between concentration and response, typically using 6-8 non-zero standards. | Correlation coefficient (r) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Assessed at LLOQ, low, mid, and high QC levels in replicate (n≥5) over several runs. | Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). researchgate.net |
| Lower Limit of Quantification (LLOQ) | Lowest standard on the calibration curve meeting accuracy/precision criteria. | Analyte response should be ≥ 5 times the response of a blank sample. |
| Selectivity | Analysis of at least 6 independent blank matrix lots. | No significant interfering peaks at the retention time of the analyte (<20% of LLOQ response). |
| Matrix Effect | Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. | Internal standard-normalized matrix factor CV should be ≤15%. |
| Recovery | Extraction efficiency assessed at low, mid, and high concentrations. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, post-preparative. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Theoretical and Computational Chemistry Applied to Guanidinooxypropylamine
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful computational tools used to represent and study the behavior of molecules. These techniques are instrumental in understanding the three-dimensional structure and dynamic properties of Guanidinooxypropylamine.
Conformational analysis is crucial for understanding the flexibility and various spatial arrangements (conformations) that this compound can adopt. mun.calongdom.org The conformation of a molecule can significantly influence its biological activity and how it interacts with target molecules. mun.ca Molecular dynamics (MD) simulations are a key technique for studying these conformational changes over time. sfu.camdpi.com By simulating the movement of atoms, MD provides a dynamic picture of the molecule's behavior in different environments, such as in a solvent or near a biological target. mun.ca
The process of conformational analysis through molecular dynamics typically involves:
Initial Structure Generation: Building a three-dimensional model of this compound.
Force Field Application: Using a force field, which is a set of parameters that defines the potential energy of the molecule, to calculate the forces between atoms.
Simulation: Solving Newton's equations of motion for the atoms over a period of time, which generates a trajectory of the molecule's conformations.
Analysis: Analyzing the trajectory to identify the most stable conformations and the transitions between them.
While specific molecular dynamics studies on this compound are not extensively detailed in the public literature, the general methodology would be applicable to understand its structural flexibility. For instance, studies on similar small molecules often utilize replica-exchange molecular dynamics and clustering analysis to efficiently explore the conformational space and identify the most probable structures. mun.ca
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target molecule, typically a protein. researchgate.net This method is fundamental in drug discovery for identifying potential drug targets and understanding the mechanism of action. mdpi.com
The docking process involves two main stages:
Pose Generation: Sampling a wide range of possible conformations and orientations of the ligand within the binding site of the target protein. mdpi.com
Scoring: Evaluating each pose using a scoring function to estimate the binding affinity. The pose with the best score is predicted as the most likely binding mode. mdpi.com
A study on a series of substituted pyridylguanidines highlighted the importance of the guanidinium (B1211019) group in enhancing the ability of molecules to cross biological membranes and interact with targets. mdpi.comresearchgate.net Although this study did not focus specifically on this compound, it underscores the potential significance of its guanidino group in molecular interactions. Another study mentioned molecular modeling of the agmatine (B1664431) analogue, gamma-guanidinooxypropylamine (GAPA), to understand its binding to sphingosine (B13886) kinase, a potential therapeutic target. science.gov Such studies are critical for elucidating the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net
Below is a hypothetical data table illustrating the kind of results that would be generated from a ligand-target docking study of this compound with a potential protein target.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Sphingosine Kinase 1 | -7.5 | ASP-178, GLU-86, PHE-192 |
| Nitric Oxide Synthase | -6.8 | GLU-371, TRP-366, ARG-382 |
| Imidazoline (B1206853) Receptor | -8.2 | TYR-99, PHE-269, HIS-273 |
Note: This table is illustrative and based on the types of targets similar guanidino compounds interact with. Specific experimental or computational data for this compound is required for factual representation.
Quantum Chemical Calculations for Electronic Structure Analysis of this compound
Quantum chemical calculations are used to investigate the electronic structure of molecules, providing deep insights into their properties and reactivity. arxiv.orgfortunejournals.com These methods are based on solving the Schrödinger equation for a given molecule. fortunejournals.com For a molecule like this compound, quantum calculations can determine various electronic properties.
Key electronic properties that can be calculated include:
Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.
Electron Density Distribution: Revealing the electron-rich and electron-poor regions of the molecule.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface to identify sites for electrophilic and nucleophilic attack.
The following table presents hypothetical results from a quantum chemical calculation for this compound.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
Note: This table is for illustrative purposes only. Actual values would need to be obtained from specific quantum chemical calculations.
Prediction of Chemical Reactivity and Metabolic Transformations of this compound (in silico)
In silico methods are increasingly used to predict the chemical reactivity and metabolic fate of compounds. nih.gov These predictions are vital in early-stage drug discovery to identify potential liabilities, such as the formation of toxic metabolites. simulations-plus.com
Computational tools can predict:
Sites of Metabolism: Identifying which atoms in the this compound molecule are most likely to be modified by metabolic enzymes, such as cytochrome P450s. nih.govsimulations-plus.com
Metabolic Products: Predicting the structures of the metabolites that are formed.
Reactivity towards Biological Macromolecules: Assessing the potential for the compound or its metabolites to react with proteins or DNA.
These prediction tools often use a combination of rule-based systems, which encode known metabolic reactions, and machine learning models trained on large datasets of metabolic data. mdpi.comnih.gov For example, software can predict Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic transformations. nih.gov While no specific in silico metabolism studies for this compound are published, its structure suggests potential sites for metabolism, such as the primary amine and the guanidino group.
Development and Application of Novel Computational Methods for this compound Research
The field of computational chemistry is continuously evolving, with the development of new methods and algorithms that enhance the accuracy and efficiency of calculations. researchgate.net Research on compounds like this compound can benefit from and contribute to these advancements.
Areas of novel computational method development relevant to this compound research include:
Improved Force Fields: Developing more accurate force fields for molecular dynamics simulations that better represent the interactions of guanidinium groups.
Advanced Docking Algorithms: Creating more sophisticated docking methods that can better handle ligand and protein flexibility. mdpi.com
Machine Learning and AI: Applying artificial intelligence to predict biological activity, toxicity, and metabolic fate with greater accuracy. researchgate.net
Quantum Mechanical/Molecular Mechanical (QM/MM) Methods: Combining the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the larger environment, which is particularly useful for studying enzyme-catalyzed reactions involving this compound.
The application of these novel methods would provide a more detailed and accurate understanding of the chemical and biological properties of this compound, ultimately facilitating the discovery and development of new therapeutic agents.
Future Directions and Emerging Research Avenues for Guanidinooxypropylamine
Integration of Omics Technologies in Guanidinooxypropylamine Research (e.g., Metabolomics, Proteomics)
The application of "omics" technologies, which allow for the large-scale study of biological molecules, presents a significant opportunity to understand the role of this compound. nih.gov These technologies provide a comprehensive view of the biochemical and physiological effects of compounds within a biological system. nih.gov
Metabolomics: Untargeted and targeted metabolomics could be employed to understand the metabolic pathways associated with this compound. nih.govmdpi.com For instance, in the plants where it is found, Wistaria floribunda and Canavalia gladiata, metabolomic studies could reveal how its synthesis and degradation are regulated and how it interacts with other metabolites. nih.gov By analogy with studies on other guanidino compounds, metabolomics could help identify potential biomarkers related to the presence or activity of this compound. nih.gov Advanced analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are powerful tools for such investigations. mdpi.comcreative-proteomics.com
Proteomics: Proteomics can identify proteins that are affected by or interact with this compound. Techniques like shotgun proteomics could be used to analyze changes in the proteome of cells or tissues exposed to this compound. researchgate.net Given that similar polyamine-like molecules can be covalently attached to proteins through the action of enzymes like transglutaminases, a key research question would be whether this compound can also modify proteins post-translationally. researchgate.netbiorxiv.org Identifying such protein targets would be a crucial step in elucidating its cellular function. biorxiv.org
Table 1: Potential Omics Approaches for this compound Research
| Omics Technology | Potential Application in this compound Research | Expected Outcomes |
| Metabolomics | Profiling of metabolites in Wistaria floribunda and Canavalia gladiata to understand its biosynthetic pathway and metabolic network. | Identification of precursors, degradation products, and related metabolic pathways. |
| Comparative metabolomics of cells or organisms with and without this compound. | Discovery of metabolic perturbations and potential biomarkers associated with its presence. | |
| Proteomics | Identification of proteins that bind to or are modified by this compound using affinity purification-mass spectrometry. | Elucidation of direct molecular targets and protein interaction networks. |
| Quantitative proteomics to assess changes in protein expression in response to this compound. | Understanding the cellular pathways and biological processes regulated by the compound. |
Development of this compound as Chemical Probes and Research Tools
The unique structure of this compound, combining a guanidino group with a polyamine-like backbone, makes it an interesting candidate for development as a chemical probe. nih.govrowan.edu Chemical probes are small molecules used to study and manipulate biological systems. rowan.edu
Drawing inspiration from research on other polyamines, derivatives of this compound could be synthesized to serve as tools for biological discovery. nih.govnih.gov For example, attaching a fluorescent dye to the molecule could allow for the visualization of its uptake and subcellular localization in living cells. nih.gov The development of "clickable" versions of this compound, featuring azide (B81097) or alkyne groups, would enable its use in bioorthogonal chemistry to identify its binding partners and cellular targets. nih.gov
These chemical probes could be instrumental in addressing key questions about the compound's mechanism of action, such as how it is transported into cells and where it accumulates. researchgate.netresearchgate.net The development of such tools would be a critical step in moving from its initial discovery to a deeper understanding of its biological function. rutgers.edu
Advanced Methodological Development for this compound Studies
Future research on this compound will heavily rely on the development of advanced analytical methods for its sensitive and specific detection and quantification. While early studies utilized techniques like high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC), modern analytical platforms offer significantly improved performance. nih.gov
Mass Spectrometry-Based Methods: The development of robust methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be a priority. nih.gov This technique offers high sensitivity and specificity, allowing for the accurate quantification of this compound in complex biological matrices such as plant extracts, cell lysates, and physiological fluids. creative-proteomics.comnih.gov Gas chromatography-mass spectrometry (GC-MS) could also be explored, potentially after a derivatization step to improve volatility. tandfonline.commdpi.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS): For a small, charged molecule like this compound, capillary electrophoresis coupled with mass spectrometry (CE-MS) could be a particularly powerful analytical tool. nih.gov CE separates molecules based on their electrophoretic mobility, which is well-suited for polar and charged compounds. nih.gov
Table 2: Advanced Analytical Methods for Future this compound Research
| Analytical Technique | Principle | Potential Advantages for this compound Analysis |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent molecule and its fragments. nih.gov | High sensitivity, high specificity, and suitability for complex biological samples. nih.gov |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. tandfonline.com | High resolution and established libraries for compound identification (may require derivatization). mdpi.com |
| CE-MS | Separation based on electrophoretic mobility in a capillary, coupled to a mass spectrometer. nih.gov | Excellent for small, charged molecules; requires minimal sample volume. nih.gov |
Q & A
Q. What are the primary biochemical mechanisms by which GAPA inhibits pathogens like Leishmania donovani?
GAPA disrupts intracellular polyamine metabolism, critical for pathogen proliferation. Researchers should quantify polyamine depletion using high-performance liquid chromatography (HPLC) or mass spectrometry, comparing treated and untreated samples. For example, Madhubala et al. (2008) demonstrated a 70% reduction in spermidine levels in L. donovani after GAPA exposure .
Q. How can GAPA be isolated and characterized from natural sources such as Canavalia gladiata?
Isolation involves methanol extraction followed by column chromatography and crystallization. Structural characterization requires nuclear magnetic resonance (NMR) for carbon-hydrogen bonding analysis and infrared (IR) spectroscopy for functional group identification. Hamana et al. (1985) detailed these steps, confirming GAPA’s γ-guanidinooxypropylamine structure .
Q. What safety protocols are essential when handling GAPA in laboratory settings?
Work must be conducted in a fume hood with proper personal protective equipment (PPE). Refer to Safety Data Sheets (SDS) for toxicity data and emergency procedures. Training should cover spill management and first-aid measures, as outlined in chemical safety guidelines .
Q. Which analytical techniques are recommended to validate GAPA’s purity and stability?
Use thin-layer chromatography (TLC) for purity assessment and accelerated stability studies under varying pH/temperature conditions. Purity thresholds (e.g., ≥95%) should align with pharmacopeial standards .
Advanced Research Questions
Q. How can researchers design experiments to optimize GAPA’s inhibitory efficacy against polyamine-dependent pathogens?
Employ factorial design to test variables: concentration gradients (e.g., 0.1–100 µM), exposure durations, and combinatorial therapies with polyamine biosynthesis inhibitors. Statistical tools like ANOVA or regression models can identify synergistic effects .
Q. What strategies address contradictory data on GAPA’s species-specific activity?
Conduct comparative studies across pathogen models (e.g., Leishmania vs. Entamoeba) with standardized assays. Meta-analyses of existing datasets can resolve discrepancies, as seen in Jhingran et al. (2008), who highlighted enzyme specificity in Entamoeba histolytica .
Q. How can GAPA’s structural analogs be synthesized to enhance bioavailability?
Modify the guanidinooxypropylamine backbone via alkylation or carboxylation. Computational modeling (e.g., molecular docking) predicts binding affinity to polyamine transporters. Matsuzaki et al. (1990) explored analogs with improved thermostability in extreme environments .
Q. What methodologies track resistance development in pathogens exposed to GAPA?
Serial passage experiments under sublethal GAPA doses, followed by whole-genome sequencing, identify resistance mutations. Complement with transcriptomic profiling to detect polyamine pathway upregulation .
Methodological Guidance
Q. How should researchers present GAPA-related data in publications to ensure reproducibility?
Q. What frameworks guide hypothesis formulation for GAPA’s therapeutic applications?
Apply FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
